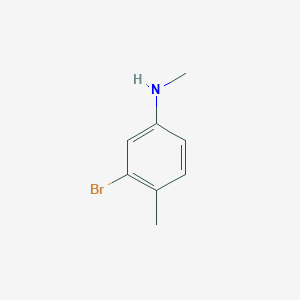

3-Bromo-N,4-dimethylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6-3-4-7(10-2)5-8(6)9/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVTBJPSYZFZYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70612699 | |

| Record name | 3-Bromo-N,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101251-11-0 | |

| Record name | 3-Bromo-N,4-dimethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101251-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-N,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70612699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N,4-dimethylaniline and Its Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical compound family related to 3-Bromo-N,4-dimethylaniline. Due to the ambiguity in the nomenclature of "this compound," this paper will focus on the most probable interpretation, 3-Bromo-N,N-dimethylaniline (CAS RN: 16518-62-0) , and will also provide comparative data on its key isomers: 3-Bromo-2,4-dimethylaniline (CAS RN: 66314-77-0) and 4-Bromo-N,N-dimethylaniline (CAS RN: 586-77-6) . This document will cover the physicochemical properties, synthesis protocols, and potential applications of these compounds, with a focus on presenting clear, actionable data for research and development.

Introduction and Clarification of Nomenclature

The chemical name "this compound" is not a standard IUPAC name and is subject to interpretation. The "N" signifies a substituent on the nitrogen atom of the aniline, while the numerical prefixes indicate substitution on the phenyl ring. A plausible interpretation is a molecule with a bromo group at the 3-position, a methyl group on the nitrogen, and a methyl group at the 4-position. However, a more common naming convention for N-substitution is "N-methyl". Given the common occurrence of N,N-dimethylated anilines, this guide will primarily focus on 3-Bromo-N,N-dimethylaniline . To ensure comprehensive coverage, we will also discuss other relevant structural isomers.

Physicochemical Properties

The following tables summarize the key physicochemical properties of 3-Bromo-N,N-dimethylaniline and its related isomers.

Table 1: General Properties

| Property | 3-Bromo-N,N-dimethylaniline | 3-Bromo-2,4-dimethylaniline | 4-Bromo-N,N-dimethylaniline |

| CAS Number | 16518-62-0[1][2] | 66314-77-0[3] | 586-77-6[4][5][6][7][8][9] |

| Molecular Formula | C8H10BrN[1][2] | C8H10BrN[3] | C8H10BrN[5][6] |

| Molecular Weight | 200.08 g/mol [1][2] | 200.08 g/mol [3] | 200.08 g/mol |

| IUPAC Name | 3-bromo-N,N-dimethylaniline[2] | 3-bromo-2,4-dimethylaniline[3] | 4-bromo-N,N-dimethylaniline |

| Synonyms | (3-Bromophenyl)dimethylamine, 1-Bromo-3-(dimethylamino)benzene[1] | Not specified | p-Bromo-N,N-dimethylaniline, 1-Bromo-4-(dimethylamino)benzene[4][5] |

Table 2: Physical and Chemical Constants

| Property | 3-Bromo-N,N-dimethylaniline | 3-Bromo-2,4-dimethylaniline | 4-Bromo-N,N-dimethylaniline |

| Appearance | Yellow liquid[1] | Colorless to pale yellow crystalline solid[3] | White plates |

| Melting Point | 11 °C[1] | 47-47.5 °C[3] | 55 °C[10] |

| Boiling Point | 126 °C at 14 mmHg[1] | 271.9±35.0 °C[3] | Not specified |

| Density | 1.402 g/mL at 25 °C[1] | 1.424±0.06 g/cm³[3] | Not specified |

| Refractive Index | 1.6015 (20 °C) | Not specified | Not specified |

| Solubility | Miscible with chloroform, dichloromethane, and methanol[1] | Soluble in chloroform, dichloromethane, and methanol; limited solubility in water[3] | Recrystallised from alcohol[10] |

| pKa | 3.90±0.10 (Predicted)[1] | Not specified | Not specified |

Experimental Protocols

Synthesis of 4-Bromo-N,N-dimethylaniline[11]

This protocol describes the bromination of N,N-dimethylaniline to yield 4-Bromo-N,N-dimethylaniline.

Materials:

-

N,N-dimethylaniline (10 g)

-

Glacial acetic acid

-

Bromine (6.6 g)

-

Water

Procedure:

-

Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

-

Separately, dissolve 6.6 g of bromine in glacial acetic acid.

-

Gradually add the bromine solution to the N,N-dimethylaniline solution.

-

Upon completion of the addition, dilute the reaction mixture with water to precipitate the product.

-

Filter the precipitate.

-

Recrystallize the crude product from alcohol to obtain pure 4-Bromo-N,N-dimethylaniline.

Expected Yield: Approximately 16-17 g (near theoretical).

Synthesis of 3-Bromo-N,N-dimethylaniline N-oxide[12]

This protocol details the oxidation of 3-Bromo-N,N-dimethylaniline.

Materials:

-

3-Bromo-N,N-dimethylaniline (1.0 g, 5.0 mmol)

-

m-Chloroperoxybenzoic acid (m-CPBA, 77%, 0.99 g, 6.0 mmol)

-

Dichloromethane (50 mL)

Procedure:

-

Prepare a solution of m-CPBA (0.99 g) in dichloromethane (25 mL).

-

In a separate flask, dissolve 3-Bromo-N,N-dimethylaniline (1.0 g) in dichloromethane (25 mL).

-

At room temperature (23 °C), add the aniline solution dropwise to the m-CPBA solution.

-

Stir the resulting mixture at 23 °C for 60 minutes.

-

Concentrate the solution in vacuo.

-

Purify the crude product using flash chromatography on basic alumina, eluting with a gradient of dichloromethane to 2% methanol in dichloromethane.

Expected Yield: 0.68 g (63%) of 3-bromo-N,N-dimethylaniline N-oxide as a white solid.

Mandatory Visualizations

Logical Relationship of Isomers

The following diagram illustrates the structural relationship between the discussed isomers.

Caption: Relationship of key bromo-dimethylaniline isomers.

Experimental Workflow for Synthesis of 4-Bromo-N,N-dimethylaniline

This diagram outlines the key steps in the synthesis of 4-Bromo-N,N-dimethylaniline.

Caption: Workflow for the synthesis of 4-bromo-N,N-dimethylaniline.

Applications and Further Research

Bromo-dimethylaniline derivatives are versatile intermediates in organic synthesis. The presence of a reactive bromine atom allows for various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the formation of more complex molecules. The dimethylamino group, being an electron-donating group, influences the reactivity of the aromatic ring.

-

3-Bromo-N,N-dimethylaniline is used in fluorination reactions to prepare 3-fluoro-N,N-dimethylaniline.[1]

-

4-Bromo-N,N-dimethylaniline serves as an intermediate in the synthesis of pharmaceuticals, dyes, and organic electronic materials.[4]

-

Derivatives of these compounds have been investigated for their antimicrobial properties.

Further research is warranted to explore the full potential of these compounds in medicinal chemistry and materials science. Their utility as building blocks for novel pharmaceuticals and functional materials remains an active area of investigation.

Safety Information

It is crucial to handle these chemicals with appropriate safety precautions in a well-ventilated laboratory setting.

Table 3: GHS Hazard Information for 3-Bromo-N,N-dimethylaniline

| Hazard Class | Category |

| Acute Toxicity, Oral | 3 |

| Acute Toxicity, Dermal | 3 |

| Acute Toxicity, Inhalation | 3 |

| Eye Irritation | 2 |

| Carcinogenicity | 2 |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 |

| Hazardous to the Aquatic Environment, Acute | 1 |

| Hazardous to the Aquatic Environment, Chronic | 1 |

Signal Word: Danger

Hazard Statements: H301 + H311 + H331 (Toxic if swallowed, in contact with skin or if inhaled), H319 (Causes serious eye irritation), H351 (Suspected of causing cancer), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long lasting effects).

Users should consult the specific Safety Data Sheet (SDS) for each compound before use.

References

- 1. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 2. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 3-Bromo-2,4-dimethylaniline | 66314-77-0 [smolecule.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]

- 6. Benzenamine, 4-bromo-N,N-dimethyl- [webbook.nist.gov]

- 7. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. 4-溴-N,N-二甲基苯胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Bromo-N,N-dimethylaniline and Related Isomers

Introduction

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety protocols for 3-Bromo-N,N-dimethylaniline. The initial request for "3-Bromo-N,4-dimethylaniline" is chemically ambiguous and does not correspond to a readily available, well-documented compound. The presence of "N,4-dimethyl" suggests a dimethylamino group with one methyl on the nitrogen and another on the aromatic ring at position 4. However, the more common and well-documented isomers are 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline. This guide will focus on 3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0) as the most likely intended subject of the query, while also providing data on related isomers for a comprehensive understanding. This document is intended for researchers, scientists, and professionals in drug development and other chemical synthesis fields.

Core Chemical Properties

The properties of 3-Bromo-N,N-dimethylaniline and its related isomers are summarized below. These compounds are notable for their utility as intermediates in organic synthesis, particularly in the development of pharmaceuticals and functional materials.[1]

| Property | 3-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline | 3-Bromo-2,4-dimethylaniline |

| CAS Number | 16518-62-0 | 586-77-6[2] | 66314-77-0[1][3] |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN[2] | C₈H₁₀BrN[1][3] |

| Molecular Weight | 200.08 g/mol | 200.08 g/mol | 200.08 g/mol [1][3] |

| Appearance | Colorless liquid[4] | Off-white crystalline solid | Colorless to pale yellow crystalline solid[1] |

| Melting Point | 11 °C[4] | 52-54 °C[5] | Not available |

| Boiling Point | 126 °C[4] | 264 °C[5] | Not available |

| Density | 1.402 g/mL at 25 °C | Not available | 1.424 g/cm³ (predicted)[1] |

| Refractive Index | n20/D 1.6015 | Not available | Not available |

| Solubility | Miscible with chloroform, dichloromethane, and methanol.[6] | Limited solubility in water.[1] | Soluble in chloroform, dichloromethane, and methanol; limited solubility in water.[1] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-Bromo-N,N-dimethylaniline.

-

¹H NMR: Nuclear Magnetic Resonance spectroscopy for proton identification.

-

¹³C NMR: For carbon skeleton characterization.

-

Mass Spectrometry (MS): To determine the mass-to-charge ratio of the molecule.

While a complete set of spectra for this compound is not available, representative spectra for related isomers like 3-Bromo-4-methylaniline and 4-Bromo-N,N-dimethylaniline can be found in chemical databases.[7][8]

Synthesis Protocols

The synthesis of bromo-dimethylaniline derivatives can be achieved through various methods. Below are generalized experimental protocols for related compounds, which can be adapted for the synthesis of 3-Bromo-N,N-dimethylaniline.

General Protocol for N,N-dimethylation of a Bromoaniline

This method describes the methylation of a primary aniline to a tertiary N,N-dimethylaniline.

Caption: General workflow for the N,N-dimethylation of a bromoaniline.

Protocol for Bromination of N,N-dimethylaniline

This method introduces a bromine atom onto the aromatic ring of N,N-dimethylaniline.

-

Dissolution: Dissolve N,N-dimethylaniline in glacial acetic acid.[9]

-

Bromination: Slowly add a solution of bromine in glacial acetic acid to the reaction mixture. The reaction is typically carried out at room temperature.[9]

-

Precipitation: Upon completion of the reaction, dilute the mixture with water to precipitate the brominated product.[9]

-

Isolation and Purification: Filter the precipitate and recrystallize from a suitable solvent like ethanol to obtain the pure 4-bromo-N,N-dimethylaniline.[9] A similar approach with appropriate starting materials and control of regioselectivity would be required for the 3-bromo isomer.

Reactivity and Applications in Drug Development

3-Bromo-N,N-dimethylaniline and its isomers are versatile intermediates in organic synthesis. The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of complex molecular scaffolds. The dimethylamino group is an important pharmacophore in many approved drugs, influencing their pharmacological properties.[6]

Derivatives of bromo-dimethylanilines have been investigated for a range of biological activities, including:

-

Antimicrobial agents: Some derivatives have shown activity against various bacterial strains.[1]

-

Enzyme inhibitors: The scaffold can be modified to target specific enzymes.

-

Organic electronic materials: The electronic properties of these molecules make them of interest in materials science.[1]

Caption: Synthetic utility and applications of 3-Bromo-N,N-dimethylaniline.

Safety and Handling

Substituted anilines, including 3-Bromo-N,N-dimethylaniline, are generally considered hazardous and should be handled with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[10]

-

Handling: Use only in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion

3-Bromo-N,N-dimethylaniline is a valuable chemical intermediate with a range of potential applications in research and development, particularly in the synthesis of pharmaceuticals and novel organic materials. While the specifically requested "this compound" is not a commonly cited compound, the data presented for the closely related and well-documented 3-Bromo-N,N-dimethylaniline provides a strong foundation for researchers in the field. Proper handling and adherence to safety protocols are essential when working with this and related compounds.

References

- 1. Buy 3-Bromo-2,4-dimethylaniline | 66314-77-0 [smolecule.com]

- 2. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-2,4-dimethylaniline | C8H10BrN | CID 12395906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 7. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 3-Bromo-N,4-dimethylaniline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N,4-dimethylaniline is a substituted aniline derivative with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a bromine atom, an N-methyl, and a C-methyl group on the aniline scaffold, offers a versatile platform for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Substituted anilines are a critical component in a diverse array of therapeutic agents, particularly in oncology as kinase inhibitors.[1] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic approaches for this compound, supplemented with comparative data from its isomers to provide a broader context for its chemical behavior.

Molecular Structure and Properties

The core structure of this compound consists of a benzene ring substituted with a bromine atom at the 3-position, a methyl group at the 4-position, and a methylamino group (-NHCH3) at the 1-position.

Physicochemical Data

Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific isomer, properties of closely related isomers are included for comparison.

| Property | This compound | 3-Bromo-N,N-dimethylaniline | 3-Bromo-4-methylaniline | 4-Bromo-N,N-dimethylaniline |

| CAS Number | 101251-11-0[2][3] | 16518-62-0[4][5] | 7745-91-7[6] | 586-77-6[7][8] |

| Molecular Formula | C₈H₁₀BrN[2][3] | C₈H₁₀BrN[4][5] | C₇H₈BrN[6] | C₈H₁₀BrN[7][8] |

| Molecular Weight | 200.08 g/mol [3] | 200.08 g/mol [4][5] | 186.05 g/mol [6] | 200.08 g/mol [8] |

| Melting Point | Not available | Not available | 27-30 °C[6][9] | 52-56 °C |

| Boiling Point | Not available | Not available | 254-257 °C[6] | 263-265 °C[10] |

| Density | Not available | 1.402 g/mL at 25 °C[4] | Not available | Not available |

| Refractive Index | Not available | n20/D 1.6015[4] | 1.611-1.613[6] | Not available |

Spectroscopic Data

Illustrative Spectroscopic Data of Isomers:

-

3-Bromo-4-methylaniline (¹H NMR) : Proton NMR spectral data is available for this isomer.[11]

-

3-Bromo-4-methylaniline (¹³C NMR) : Carbon-13 NMR spectral data has been documented.[12]

-

4-Bromo-N,N-dimethylaniline (¹H NMR) : Proton NMR spectral information can be found for this compound.[13]

-

4-Bromo-N,N-dimethylaniline (¹³C NMR) : Carbon-13 NMR data is also available.[14]

Synthesis and Experimental Protocols

A direct, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be designed based on established methods for the N-methylation and bromination of anilines. A logical approach would involve the bromination of N,4-dimethylaniline or the N-methylation of 3-bromo-4-methylaniline.

Proposed Synthetic Workflow

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: N-methylation of a Substituted Aniline (General Procedure)

This protocol is a general method and would require optimization for the specific substrate.

Materials:

-

Substituted aniline (e.g., 3-bromo-4-methylaniline) (1.0 mmol)

-

Methanol (1 mL, as both solvent and C1 source)

-

Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃) (0.5 mol%)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous solvent (if required)

-

Schlenk tube

-

Magnetic stir bar

Procedure:

-

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the substituted aniline (1.0 mmol), ruthenium catalyst (0.5 mol%), and base.

-

Add anhydrous methanol (1 mL).

-

Seal the Schlenk tube and heat the reaction mixture at 140 °C for 12 hours with stirring.[15]

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the N-methylated product.[15]

Experimental Protocol: Bromination of a Substituted Aniline (General Procedure)

This protocol is a general method for regioselective bromination and would require adaptation.

Materials:

-

Substituted aniline (e.g., N,4-dimethylaniline)

-

Sodium bromide (NaBr)

-

Sodium persulfate (Na₂S₂O₈)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Solvent (e.g., acetonitrile)

Procedure:

-

Dissolve the substituted aniline in the chosen solvent.

-

Add sodium bromide and a catalytic amount of copper(II) sulfate pentahydrate.

-

Add sodium persulfate to the mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.[16]

-

Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, for instance by column chromatography.

Applications in Drug Development

Substituted anilines are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[17] They are particularly prominent in the development of kinase inhibitors for cancer therapy.[1][18] The aniline moiety often serves as a key pharmacophore that can form critical hydrogen bonds with the hinge region of the kinase active site.

Role as Kinase Inhibitors

Many tyrosine kinase inhibitors (TKIs) are based on anilinoquinazoline or anilinoquinoline scaffolds.[1] The substituted aniline ring fits into the ATP-binding pocket of the kinase, and modifications to its substitution pattern allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom in this compound can serve as a handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[19]

Illustrative Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[1] Anilinoquinazoline-based inhibitors, such as gefitinib and erlotinib, compete with ATP for binding to the EGFR kinase domain, thereby inhibiting its downstream signaling.

Caption: Simplified signaling pathway of EGFR and its inhibition by aniline-based drugs.

Conclusion

This compound represents a valuable, yet underexplored, building block for synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is sparse, its chemical properties and reactivity can be reasonably inferred from its close structural relatives. The synthetic accessibility through established aniline modification protocols, combined with the proven importance of the substituted aniline scaffold in drug discovery, positions this compound as a compound of interest for further investigation by researchers in academia and the pharmaceutical industry.

References

- 1. benchchem.com [benchchem.com]

- 2. keyorganics.net [keyorganics.net]

- 3. a2bchem.com [a2bchem.com]

- 4. 3-Bromo-N,N-dimethylaniline 97 16518-62-0 [sigmaaldrich.com]

- 5. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-methylaniline CAS#: 7745-91-7 [m.chemicalbook.com]

- 7. 4-bromo-N,N-dimethylaniline | C8H10BrN | CID 11465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N,N-dimethyl-4-bromoaniline [stenutz.eu]

- 9. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 10. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. 3-Bromo-4-methylaniline(7745-91-7) 1H NMR spectrum [chemicalbook.com]

- 12. 3-Bromo-4-methylaniline(7745-91-7) 13C NMR spectrum [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. 4-Bromo-N,N-dimethylaniline(586-77-6) 13C NMR [m.chemicalbook.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. cresset-group.com [cresset-group.com]

- 18. benchchem.com [benchchem.com]

- 19. 3-Bromo-4-(dimethylamino)aniline|CAS 860444-64-0 [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-N,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-Bromo-N,4-dimethylaniline (CAS No. 101251-11-0). Due to the limited availability of experimental data for this specific compound in public literature, this guide also presents data for structurally related isomers to offer a comparative context. Furthermore, detailed, generalized experimental protocols for determining key physical properties of aromatic amines are provided to assist researchers in their own characterization efforts.

Core Physical Properties

The physical properties of a compound are critical for its application in research and development, influencing factors such as solubility, reaction kinetics, and bioavailability. While specific experimental values for this compound are not widely reported, the following table summarizes its known molecular attributes. For comparative purposes, data for related isomers are also included, clearly denoted.

| Property | This compound | 3-Bromo-N,N-dimethylaniline | 4-Bromo-N,N-dimethylaniline | 3-Bromo-4-methylaniline |

| CAS Number | 101251-11-0 | 16518-62-0 | 586-77-6 | 7745-91-7 |

| Molecular Formula | C₈H₁₀BrN | C₈H₁₀BrN | C₈H₁₀BrN | C₇H₈BrN |

| Molecular Weight | 200.08 g/mol | 200.08 g/mol | 200.08 g/mol [1] | 186.05 g/mol |

| Melting Point | Data not available | 11 °C[2] | 52-54 °C[1][3] | 27-30 °C[4][5] |

| Boiling Point | Data not available | 239 °C | 264 °C[1][3] | 254-257 °C[4] |

| Density | Data not available | 1.402 g/mL at 25 °C | Data not available | 1.612 g/mL[6] |

| Solubility | Data not available | Miscible with chloroform, dichloromethane, and methanol.[7] | Soluble in methanol; Insoluble in water.[3][8] | Insoluble in water; Soluble in DMSO and Methanol.[4] |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physical properties of aromatic amines like this compound.

Determination of Melting Point

The melting point is a fundamental property for assessing the purity of a solid compound.

Methodology:

-

Sample Preparation: A small, dry sample of the compound is finely crushed into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches its expected melting point.

-

Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Determination of Boiling Point

The boiling point provides insight into the volatility of a liquid compound.

Methodology:

-

Apparatus Setup: A small quantity of the liquid is placed in a test tube or a specialized micro boiling point apparatus. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The apparatus is gently heated in a heating bath (e.g., oil bath).

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Determination of Density

Density is a measure of a substance's mass per unit volume.

Methodology:

-

Mass Measurement: A known volume of the liquid is accurately weighed using an analytical balance. A pycnometer (a flask with a specific volume) is typically used for precise measurements.

-

Volume Measurement: The volume of the pycnometer is pre-calibrated using a liquid of known density, such as deionized water.

-

Calculation: The density is calculated by dividing the mass of the sample by its volume (Density = Mass / Volume). The temperature at which the measurement is made should be recorded, as density is temperature-dependent.

Determination of Solubility

Solubility testing determines the ability of a substance to dissolve in a particular solvent.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, hexane) are selected.

-

Sample Addition: A small, measured amount of the compound is added to a known volume of each solvent in separate test tubes.

-

Mixing and Observation: The mixtures are agitated (e.g., by vortexing) to facilitate dissolution. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble).

-

Quantitative Analysis (Optional): For a more precise measurement, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC.

Logical Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the physical and initial chemical characterization of a newly synthesized or unknown aromatic amine.

This guide serves as a foundational resource for professionals working with this compound and other aromatic amines. While specific data for the title compound is sparse, the provided methodologies and comparative data for related isomers offer a robust starting point for further research and characterization.

References

- 1. 4-Bromo-N,N-dimethylaniline 97 586-77-6 [sigmaaldrich.com]

- 2. 3-bromo-N,N-dimethylaniline [stenutz.eu]

- 3. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 4. 3-Bromo-4-methylaniline CAS#: 7745-91-7 [m.chemicalbook.com]

- 5. 3-Bromo-4-methylaniline | CAS#:7745-91-7 | Chemsrc [chemsrc.com]

- 6. 3-bromo-4-methylaniline [stenutz.eu]

- 7. 3-BROMO-N,N-DIMETHYLANILINE | 16518-62-0 [chemicalbook.com]

- 8. 4-Bromo-N,N-dimethylaniline, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Navigating the Solubility Landscape of 3-Bromo-N,4-dimethylaniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-N,4-dimethylaniline in a range of common laboratory solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for assessing the solubility of similar compounds.

Core Executive Summary

This compound, an aromatic amine, generally exhibits favorable solubility in common organic solvents while demonstrating limited solubility in aqueous solutions. This behavior is characteristic of many halogenated anilines, where the nonpolar aromatic ring and halogen substituent dominate the molecule's polarity. The amine functional group can participate in hydrogen bonding, which enhances solubility in polar protic solvents.

Qualitative Solubility Profile

| Solvent Class | Common Lab Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Insoluble/Limited | The hydrophobic nature of the brominated aromatic ring significantly outweighs the hydrophilic contribution of the single amino group, leading to poor aqueous solubility.[1] |

| Methanol, Ethanol | Soluble/Miscible | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol, and the overall polarity is compatible. 3-Bromo-2,4-dimethylaniline shows excellent miscibility with methanol.[1] 4-Bromo-N,N-dimethylaniline is soluble in methanol. | |

| Polar Aprotic | Acetone, Ethyl Acetate | Soluble | These solvents can engage in dipole-dipole interactions with the polar C-Br and C-N bonds of the aniline derivative. |

| Non-Polar | Hexane, Toluene | Soluble | The nonpolar aromatic ring and halogen atom interact favorably with nonpolar solvents through London dispersion forces. Anilines are generally soluble in solvents like ether and benzene. |

| Halogenated | Dichloromethane, Chloroform | Soluble/Miscible | These solvents are effective at dissolving a wide range of organic compounds, including halogenated anilines. 3-Bromo-2,4-dimethylaniline demonstrates excellent miscibility with both dichloromethane and chloroform.[1] |

Experimental Protocol for Qualitative Solubility Determination

The following is a general procedure for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on visual observation.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane, chloroform)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vigorously shake or vortex the mixture for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Confirmation of Insolubility: If the compound appears insoluble, gently warm the mixture and observe if dissolution occurs. Note any changes upon cooling.

-

Record Keeping: Meticulously record the observations for each solvent.

Experimental Workflow

The following diagram illustrates a typical workflow for the qualitative assessment of a compound's solubility.

Conclusion

The solubility profile of this compound aligns with that of other halogenated anilines, indicating good solubility in a variety of organic solvents and poor solubility in water. For drug development and chemical synthesis applications, this profile suggests that organic solvent systems will be most effective for reactions and purifications. The provided experimental protocol offers a straightforward method for confirming these qualitative assessments in a laboratory setting.

References

Technical Dossier: Physicochemical Properties of 3-Bromo-N,4-dimethylaniline

For distribution to: Researchers, scientists, and drug development professionals. Preamble: This document provides a technical overview of the available physicochemical data for 3-Bromo-N,4-dimethylaniline. It includes a summary of known properties, detailed experimental protocols for the determination of melting and boiling points, and graphical representations of relevant scientific workflows.

Physicochemical Data for this compound

As of the latest literature review, the experimental melting and boiling points for this compound (CAS No. 101251-11-0) have not been reported in publicly available scientific databases or safety data sheets. A safety data sheet for this compound explicitly states "no data available" for its boiling point.

For comparative reference and to provide context within its isomeric class, the reported melting and boiling points of related isomers are presented in Table 1. It is crucial to note that these values are not interchangeable and are provided for informational purposes only.

Table 1: Physicochemical Properties of Bromo-dimethylaniline Isomers

| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| This compound | 101251-11-0 | C₈H₁₀BrN | Data Not Available | Data Not Available |

| 3-Bromo-N,N-dimethylaniline | 16518-62-0 | C₈H₁₀BrN | 11[1][2] | 239[1] or 126 (at 14 mmHg)[2] |

| 4-Bromo-N,N-dimethylaniline | 586-77-6 | C₈H₁₀BrN | 52 - 56[3][4] | 263 - 265[3] |

| 3-Bromo-4-methylaniline | 7745-91-7 | C₇H₈BrN | 27 - 30[5][6] | 254 - 257[5] |

Standard Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, which would be applicable for the characterization of this compound.

Melting Point Determination by Capillary Method

This method is the standard technique for determining the melting point of a solid crystalline substance.[5]

Apparatus:

-

Melting point apparatus (e.g., Thiele tube with heating oil or a metal block heater)

-

Calibrated thermometer or digital temperature probe

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Sample of the substance

Procedure:

-

Sample Preparation: The sample must be completely dry and finely powdered. If necessary, grind the crystalline sample into a fine powder using a mortar and pestle.[5]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample into a dense column at the bottom. The packed sample height should be approximately 2-3 mm.[7][8]

-

Apparatus Setup: Attach the capillary tube to the thermometer. The sample should be level with the middle of the thermometer's bulb. Insert the thermometer assembly into the melting point apparatus.[7]

-

Heating: Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point.[5] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating medium, and thermometer.[7]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). The melting point is reported as this range.[8] For a pure substance, this range is typically narrow (0.5-1.0°C).

Boiling Point Determination by Microscale Method

This procedure is suitable for determining the boiling point of a small quantity of a liquid sample.[9]

Apparatus:

-

Small test tube (e.g., 6 x 50 mm) or a melting point capillary tube

-

A smaller capillary tube sealed at one end (fusion tube)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with mineral oil)

-

Rubber band or tubing slice to attach the tube to the thermometer

Procedure:

-

Sample Preparation: Add a few drops of the liquid sample into the small test tube to a depth of about 1 cm.

-

Fusion Tube Insertion: Place the smaller, sealed capillary tube into the test tube with its open end down. This tube will trap air and serve as a boiling chip to ensure smooth boiling.

-

Apparatus Assembly: Attach the test tube to the thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[9]

-

Heating: Immerse the assembly in a heating bath (e.g., Thiele tube). Heat the bath gently. As the temperature rises, a stream of air bubbles will be observed escaping from the inverted capillary tube.[6]

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.[9]

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the inverted capillary tube.[6][9] Record this temperature.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the characterization of a chemical compound.

References

Navigating the Spectroscopic Landscape of 3-Bromo-N,N-dimethylaniline: A Technical Guide

Please Note: This technical guide provides a detailed analysis of the 1H and 13C NMR spectra for 3-Bromo-N,N-dimethylaniline . It is assumed that the query for "3-Bromo-N,4-dimethylaniline" was a typographical error, as the former is a more common and well-documented isomer.

This in-depth guide is designed for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the nuclear magnetic resonance (NMR) characteristics of 3-Bromo-N,N-dimethylaniline. The document presents a thorough examination of its 1H and 13C NMR spectra, supported by tabulated data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular structure and spectroscopic properties.

¹H NMR Spectral Data of 3-Bromo-N,N-dimethylaniline

The proton NMR spectrum of 3-Bromo-N,N-dimethylaniline provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the shielding and deshielding effects of the substituent groups on the aromatic ring.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H-6 | 7.14 | t | 8.3 | 1H |

| H-2, H-5 | 6.82 - 6.64 | m | - | 2H |

| H-4 | 6.60 | d | 8.2 | 1H |

| N(CH₃)₂ | 2.95 | s | - | 6H |

¹³C NMR Spectral Data of 3-Bromo-N,N-dimethylaniline

The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the attached atoms.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-1 | 150.43 |

| C-3 | 133.93 |

| C-5 | 128.91 |

| C-6 | 115.14 |

| C-4 | 111.16 |

| C-2 | 109.44 |

| N(CH₃)₂ | 39.35 |

Experimental Protocols

A generalized protocol for acquiring high-quality NMR spectra of small organic molecules like 3-Bromo-N,N-dimethylaniline is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the purified 3-Bromo-N,N-dimethylaniline for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Adjust the shim gradients to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally used.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correct the baseline of the spectrum to ensure accurate integration.

-

Referencing: Reference the spectrum to the chemical shift of the internal standard (TMS at 0 ppm) or the residual solvent peak.

-

Visualizing Structural and Spectral Correlations

The following diagram illustrates the logical relationship between the chemical structure of 3-Bromo-N,N-dimethylaniline and its characteristic NMR signals.

Caption: Correlation of 3-Bromo-N,N-dimethylaniline structure with its NMR signals.

Spectroscopic Characterization of 3-Bromo-N,4-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 3-Bromo-N,4-dimethylaniline. Due to the limited availability of published experimental data for this specific compound, this guide synthesizes information from structurally related analogs to predict its characteristic spectroscopic features. Detailed, generalized experimental protocols for key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—are provided to guide researchers in the characterization of this and similar molecules. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a halogenated aromatic amine with potential applications as a building block in medicinal chemistry and materials science. The presence of a bromine atom, an N-methyl group, and a p-methyl group on the aniline scaffold offers multiple sites for functionalization, making it a valuable intermediate in the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. This guide addresses the absence of readily available spectroscopic data for this compound by providing predicted data based on analogous structures and outlines the standard methodologies for its empirical determination.

Predicted and Comparative Spectroscopic Data

¹H NMR Spectroscopy Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the aromatic-methyl protons. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.

Table 1: ¹H NMR Data of Analogs and Predicted Data for this compound

| Compound Name | Aromatic Protons (ppm) | N-CH₃ Protons (ppm) | Ar-CH₃ Protons (ppm) | NH/NH₂ Protons (ppm) | Solvent |

| 3-Bromo-4-methylaniline | 6.62-6.89 (m, 2H), 6.89 (t, J=8.0 Hz, 1H) | - | 2.15 (s, 3H) | 3.60 (s, 2H) | CDCl₃ |

| N-Methylaniline | 6.71 (d, J=7.7 Hz, 2H), 6.84 (t, J=7.3 Hz, 1H), 7.31 (td, J=7.4, 1.8 Hz, 2H) | 2.91 (s, 3H) | - | 3.57 (s, 1H) | CDCl₃ |

| N-Methyl-p-toluidine | 6.60 (d, J=8.6 Hz, 2H), 7.00 (d, J=8.2 Hz, 2H) | 2.81 (s, 3H) | 2.25 (s, 3H) | 3.55 (s, 1H) | CDCl₃ |

| This compound (Predicted) | ~6.7-7.2 (m, 3H) | ~2.8-3.0 (s, 3H) | ~2.2-2.4 (s, 3H) | - | CDCl₃ |

Data for analogs sourced from publicly available spectral databases.

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating and electron-withdrawing effects of the substituents.

Table 2: ¹³C NMR Data of Analogs and Predicted Data for this compound

| Compound Name | Aromatic Carbons (ppm) | N-CH₃ Carbon (ppm) | Ar-CH₃ Carbon (ppm) | Solvent |

| 3-Bromo-4-methylaniline | 115.69, 116.10, 123.16, 129.13, 132.02, 144.95 | - | 20.2 | CDCl₃ |

| N-Methylaniline | 112.50, 117.28, 129.28, 149.45 | 30.76 | - | CDCl₃ |

| N-Methyl-p-toluidine | 112.4, 127.1, 129.8, 147.2 | 30.9 | 20.4 | CDCl₃ |

| This compound (Predicted) | ~110-150 | ~30-32 | ~20-22 | CDCl₃ |

Data for analogs sourced from publicly available spectral databases.

Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Key IR Absorption Bands of Analogs and Predicted Data for this compound

| Functional Group | Analog Compound | Wavenumber (cm⁻¹) | Predicted for this compound (cm⁻¹) |

| N-H Stretch (secondary amine) | N-Methylaniline | ~3411 | ~3400-3450 |

| C-H Stretch (aromatic) | 3-Bromo-4-methylaniline | ~3000-3100 | ~3000-3100 |

| C-H Stretch (aliphatic) | N-Methyl-p-toluidine | ~2850-2960 | ~2850-2960 |

| C=C Stretch (aromatic) | 3-Bromo-4-methylaniline | ~1500-1600 | ~1500-1600 |

| C-N Stretch (aromatic amine) | N-Methylaniline | ~1200-1350[1] | ~1200-1350 |

| C-Br Stretch | 3-Bromo-4-methylaniline | ~500-600 | ~500-600 |

Data for analogs sourced from publicly available spectral databases and literature.[1][2][3][4]

Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.

Table 4: Mass Spectrometry Data and Predictions

| Feature | Information | Predicted m/z for this compound |

| Molecular Formula | C₈H₁₀BrN | - |

| Molecular Weight | - | 200.08 |

| Molecular Ion (M⁺) | Will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br). | 200 and 202 (in a ~1:1 ratio) |

| Major Fragment | Loss of a methyl group (-CH₃) from the N-methyl. | 185 and 187 |

| Other Fragments | Loss of HBr, further fragmentation of the aromatic ring. | Various smaller m/z values |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument parameters should be optimized for the specific compound and available equipment.

NMR Spectroscopy

3.1.1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

3.1.2. Data Acquisition (¹H NMR):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Solvent: Chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

3.1.3. Data Acquisition (¹³C NMR):

-

Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0 to 220 ppm.

-

-

Processing: Similar to ¹H NMR processing.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Thin Solid Film Method): [5]

-

Dissolve a small amount (a few milligrams) of solid this compound in a few drops of a volatile solvent like dichloromethane or acetone.[5]

-

Place a drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[5]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]

3.2.2. Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Procedure:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

3.3.1. Sample Introduction and Ionization (Electron Ionization - EI):

-

The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in a high vacuum.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[6][7]

3.3.2. Mass Analysis and Detection:

-

Mass Analyzer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Detector: An electron multiplier or similar detector records the abundance of each ion.

-

Data Output: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of a newly synthesized or uncharacterized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound based on the analysis of structurally related compounds. The included generalized experimental protocols offer a starting point for researchers to obtain empirical data. The combination of predicted data and standardized methodologies serves as a valuable resource for the synthesis, identification, and quality control of this and other novel chemical entities in a research and development setting. It is recommended that any empirically obtained data be compared with the predicted values presented herein to aid in structural confirmation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. researchgate.net [researchgate.net]

- 3. N-Methylaniline(100-61-8) IR Spectrum [m.chemicalbook.com]

- 4. 3-Bromo-4-methylaniline(7745-91-7) IR Spectrum [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

Navigating the Safety Landscape of 3-Bromo-N,4-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 3-Bromo-N,4-dimethylaniline (CAS No: 16518-62-0). The information is compiled and presented to meet the needs of laboratory personnel and professionals in the field of drug development, ensuring a thorough understanding of the potential hazards and the necessary safety measures.

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key properties of this compound. It is important to note that some discrepancies in reported values exist across different suppliers.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BrN | [1][2] |

| Molecular Weight | 200.08 g/mol | [1] |

| Appearance | Colorless to yellow to orange liquid | [2][3] |

| Melting Point | 11 °C / 51.8 °F | [3] |

| Boiling Point | 126 °C / 258.8 °F | [3] |

| Density | 1.365 g/cm³ or 1.402 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.6015 or 1.5990-1.6040 @ 20°C | [2] |

| Flash Point | No data available | [3] |

| Vapor Pressure | No data available | [3] |

| Solubility | No data available | [3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. There are, however, inconsistencies in its GHS classification across various suppliers, particularly regarding the severity of its acute toxicity. Researchers should handle this compound with a high degree of caution, adhering to the more stringent classification.

GHS Hazard Statements:

-

Harmful if swallowed, in contact with skin or if inhaled (H302 + H312 + H332).[4][5]

-

Toxic if swallowed, in contact with skin or if inhaled (H301 + H311 + H331).[6]

-

Causes skin irritation (H315).[4]

-

Suspected of causing cancer (H351).

-

May cause damage to organs through prolonged or repeated exposure (H373).

-

Very toxic to aquatic life with long-lasting effects (H410).

Signal Word: Warning[4] or Danger[6]

Hazard Pictograms:

| Pictogram | Hazard Class |

|

| Acute Toxicity (Harmful), Skin Irritant, Eye Irritant |

|

| Acute Toxicity (Fatal or Toxic) |

|

| Carcinogenicity, Specific Target Organ Toxicity |

|

| Hazardous to the Aquatic Environment |

Section 3: Toxicological Data

Section 4: Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a generalized methodology for determining acute oral toxicity, based on OECD and EPA guidelines, is described below.

Generalized Protocol for Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - OECD 425

This method is a sequential test that uses a minimum number of animals.

-

Test Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Housing and Acclimatization: Animals are housed in suitable cages for at least five days to acclimatize to laboratory conditions.

-

Dose Preparation: The test substance is prepared to the appropriate concentration, typically in a benign vehicle if necessary.

-

Administration: A single animal is dosed with the starting dose level. The substance is administered orally via gavage.

-

Observation: The animal is observed for signs of toxicity and mortality for at least 14 days.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Endpoint: The test is stopped when one of the stopping criteria defined in the guideline is met, which allows for the calculation of the LD50 value with its confidence interval.

Section 5: Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent safety protocols must be followed.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Ensure that eyewash stations and safety showers are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4]

-

Skin Protection:

-

Respiratory Protection: If working outside a fume hood or if there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures:

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in the laboratory.[4]

-

Remove contaminated clothing and wash it before reuse.[4]

Section 6: First-Aid Measures

In case of exposure, immediate action is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Consult a physician.[4] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |

Section 7: Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7]

-

Containment and Cleanup: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[7]

Section 8: Storage and Disposal

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical and its container at a licensed hazardous-waste disposal plant.[4]

-

Follow all federal, state, and local regulations for hazardous waste disposal.

Section 9: Logical Relationships of Safety Procedures

The following diagram illustrates the logical flow from hazard identification to response.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. 3-Bromo-N,N-dimethylaniline | C8H10BrN | CID 140102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

Navigating the Stability and Storage of Brominated Dimethylanilines: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the stability and storage conditions for 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline, compounds of significant interest to researchers, scientists, and professionals in drug development. Due to the ambiguity of the nomenclature "3-Bromo-N,4-dimethylaniline," this document addresses the two most plausible interpretations of the structure.

Chemical Identity and General Stability

3-Bromo-N,N-dimethylaniline (CAS No. 16518-62-0) and 4-Bromo-N,N-dimethylaniline (CAS No. 586-77-6) are halogenated aromatic amines. Safety Data Sheets (SDS) for these compounds consistently indicate that they are stable under recommended storage conditions. However, some sources suggest that 3-Bromo-N,N-dimethylaniline may be light-sensitive[1]. Both compounds are generally incompatible with strong oxidizing agents and strong acids[1][2].

Recommended Storage Conditions

To ensure the integrity and longevity of these compounds, adherence to proper storage protocols is crucial. The following table summarizes the recommended storage conditions based on available safety and technical data.

| Parameter | Recommendation | Source |

| Temperature | Store in a cool place.[1][3] Some suppliers recommend storage at 4°C. | [1][3] |

| Atmosphere | Store in a dry and well-ventilated area. | [3] |

| Container | Keep container tightly closed. | [1][3] |

| Light Exposure | Protect from light, as 3-Bromo-N,N-dimethylaniline may be light-sensitive. | [1] |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and metals. | [2][4] |

Potential Degradation Pathways

While specific degradation studies for 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline are not extensively documented in publicly available literature, potential degradation pathways can be inferred from related compounds and general chemical principles of anilines. A study on the stability of the related compound 3-Bromo-N,N-diethyl-4-methylaniline under acidic conditions suggests the following potential degradation routes under harsh conditions such as strong acid and heat[5]:

-

N-dealkylation: Cleavage of one or both methyl groups from the nitrogen atom.

-

Hydrolysis: Under very harsh conditions, the dimethylamino group could potentially be replaced by a hydroxyl group.

-

Ring Modifications: Electrophilic substitution or other modifications to the aromatic ring.

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are generalized protocols for subjecting 3-Bromo-N,N-dimethylaniline or 4-Bromo-N,N-dimethylaniline to various stress conditions. The extent of degradation should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

4.1. General Preparation

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

4.2. Hydrolytic Degradation

-

Acidic Conditions: Mix the stock solution with an equal volume of 0.1 N hydrochloric acid. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Alkaline Conditions: Mix the stock solution with an equal volume of 0.1 N sodium hydroxide. Heat the solution (e.g., at 60°C) and collect samples at various time points. Neutralize the samples before analysis.

-

Neutral Conditions: Mix the stock solution with an equal volume of purified water. Heat the solution (e.g., at 60°C) and collect samples at various time points.

4.3. Oxidative Degradation

Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% v/v). Keep the solution at room temperature and collect samples at various time points.

4.4. Thermal Degradation

Expose the solid compound to dry heat (e.g., in an oven at a temperature below its melting point) for a specified period. Also, expose the stock solution to the same temperature. Collect samples at various time points.

4.5. Photolytic Degradation

Expose the solid compound and the stock solution to a calibrated light source that provides both UV and visible output (e.g., in a photostability chamber). A control sample should be protected from light. Collect samples at various time points.

Conclusion

While specific quantitative stability data for 3-Bromo-N,N-dimethylaniline and 4-Bromo-N,N-dimethylaniline are limited in public literature, a conservative approach to storage, including refrigeration, protection from light, and inert atmosphere, is recommended to maximize shelf life. The provided general forced degradation protocols can serve as a starting point for in-depth stability studies, which are crucial for any application in drug development and other scientific research.

References

- 1. 3-Bromo-N,N-dimethylaniline, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. 4-Bromo-N,N-Dimethyl Aniline - Top Industrial Grade Chemical at Best Price [sonalplasrubind.com]

- 4. 4-Bromo-N,N-dimethylaniline | 586-77-6 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

Potential Research Applications of 3-Bromo-N,4-dimethylaniline: A Technical Guide

Disclaimer: Information regarding the specific chemical compound 3-Bromo-N,4-dimethylaniline is limited in publicly available scientific literature. This guide extrapolates potential research applications, synthetic methodologies, and chemical properties based on data from closely related isomers, including 3-Bromo-N,N-dimethylaniline, 4-Bromo-N,N-dimethylaniline, and 3-Bromo-2,4-dimethylaniline. The information presented herein is intended for research and development professionals and should be used as a speculative guide for potential future investigations.

Introduction

This compound is a substituted aromatic amine with a molecular structure that suggests significant potential as a versatile building block in organic synthesis and drug discovery. The presence of a bromine atom on the aromatic ring, a secondary N-methylamino group, and a methyl group on the ring provides multiple reactive sites for functionalization. This unique combination of functional groups opens avenues for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.

The bromine atom serves as a key functional handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The N-methylamino group can be further functionalized or may play a crucial role in the biological activity of derivative compounds. The methyl group on the aniline ring can influence the electronic properties and steric hindrance of the molecule, thereby modulating its reactivity and biological interactions.

This technical guide provides a comprehensive overview of the extrapolated chemical properties, potential synthetic routes, and promising research applications of this compound, drawing parallels from its well-documented isomers.

Physicochemical and Spectroscopic Properties (Extrapolated)

The following table summarizes the predicted and extrapolated physicochemical properties of this compound. These values are based on the known properties of its isomers and should be confirmed experimentally.

| Property | Value (Predicted/Extrapolated) | Source (Analogous Compounds) |

| Molecular Formula | C₉H₁₂BrN | - |

| Molecular Weight | 214.10 g/mol | - |

| Appearance | Colorless to pale yellow solid or liquid | [1] |

| Melting Point | Not available | - |

| Boiling Point | ~270-280 °C | [1] |

| Density | ~1.3-1.4 g/cm³ | [1] |

| Solubility | Soluble in common organic solvents (e.g., methanol, chloroform, dichloromethane); limited solubility in water.[1] | [1] |

| CAS Number | Not assigned | - |

Potential Synthesis Methodologies

While a specific, optimized synthesis for this compound is not documented, several established synthetic routes for analogous compounds can be adapted. A plausible synthetic pathway would involve the bromination of N,4-dimethylaniline.

Electrophilic Bromination of N,4-dimethylaniline

A potential route to synthesize this compound is through the direct bromination of N,4-dimethylaniline. The directing effects of the amino and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Experimental Protocol (Hypothetical):

-

Protection of the Amino Group (Optional but Recommended): To prevent side reactions and control regioselectivity, the N-methylamino group of N,4-dimethylaniline can be protected, for example, by acetylation with acetic anhydride.

-

Bromination: The protected N,4-dimethylaniline would then be subjected to electrophilic bromination using a suitable brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid. The reaction conditions (temperature, solvent) would need to be optimized to favor bromination at the 3-position.

-

Deprotection: Following bromination, the protecting group would be removed (e.g., by hydrolysis) to yield the final product, this compound.

-

Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization.

A similar protocol is used for the synthesis of 4-bromo-3,5-dimethylaniline, where 3,5-dimethylaniline is treated with NBS.[2]

Potential Research Applications

The structural features of this compound suggest its utility as a key intermediate in several areas of chemical research and development.

Medicinal Chemistry and Drug Discovery

Substituted anilines are prevalent scaffolds in a wide array of pharmaceuticals. The potential applications of this compound in this field are extensive.

-

Kinase Inhibitors: The aniline core is a common feature in many kinase inhibitors used in oncology. The bromine atom can be utilized for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce diverse functionalities, which can be tailored to target the ATP-binding site of specific kinases.

-

Antimicrobial Agents: Derivatives of bromo-anilines have shown potential as antimicrobial agents.[3] The lipophilicity imparted by the bromo and methyl groups, combined with the potential for hydrogen bonding from the N-methylamino group, could lead to compounds with activity against various bacterial and fungal strains.[3]

-

Neurological Drug Candidates: The N-methylaniline moiety is present in various centrally acting drugs. Derivatives of this compound could be explored for their potential to interact with neurotransmitter receptors or transporters.

Figure 1: Potential workflow for the application of this compound in drug discovery.

Materials Science

The electron-rich nature of the N,4-dimethylaniline core, combined with the potential for extending conjugation through reactions at the bromine position, makes this molecule a candidate for the development of novel organic electronic materials.

-

Organic Light-Emitting Diodes (OLEDs): Derivatives could be synthesized to act as hole-transporting materials or as hosts for phosphorescent emitters in OLED devices.

-

Organic Photovoltaics (OPVs): As a building block for donor or acceptor materials in OPV cells.

-

Dyes and Pigments: Azo dyes can be synthesized from aniline derivatives, suggesting potential applications in the dye industry.[4]

Figure 2: Potential pathways for developing advanced materials from this compound.

Organic Synthesis

Beyond being a precursor for specific applications, this compound is a valuable intermediate for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions is a significant asset for synthetic chemists.[5]

Experimental Protocol: Suzuki Coupling (General, Adapted)